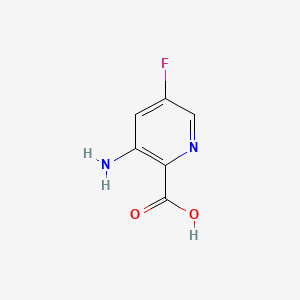![molecular formula C17H16O2 B578277 (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] CAS No. 171-00-6](/img/structure/B578277.png)
(1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[102101,903,8]pentadeca-2,4,6,8,10-pentaene] is a complex organic compound characterized by its spiro structure, which includes a 1,3-dioxolane ring fused to a tetracyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
- Formation of the 1,3-dioxolane ring through a condensation reaction between a diol and an aldehyde or ketone.
- Construction of the tetracyclic system via cyclization reactions, which may involve the use of catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] may be used as a building block for the synthesis of more complex molecules or as a model compound for studying spirocyclic systems.
Biology
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential therapeutic effects or as a precursor for drug development.
Industry
Industrial applications may include the use of the compound in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,4’-bicyclo[3.3.1]nonane]: Another spirocyclic compound with a different ring system.
Spiro[1,3-dioxolane-2,5’-oxazolidine]: A spiro compound with an oxazolidine ring.
Spiro[1,3-dioxolane-2,6’-tetrahydropyran]: A spiro compound with a tetrahydropyran ring.
Uniqueness
(1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] is unique due to its specific combination of a 1,3-dioxolane ring and a tetracyclic system, which may impart distinct chemical and physical properties compared to other spiro compounds.
Properties
CAS No. |
171-00-6 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] |
InChI |
InChI=1S/C17H16O2/c1-2-4-14-12(3-1)9-16-10-13(5-6-15(14)16)17(11-16)18-7-8-19-17/h1-6,9,13H,7-8,10-11H2 |
InChI Key |
WONUYULYMDCCPH-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)CC34CC2C=CC3=C5C=CC=CC5=C4 |
Canonical SMILES |
C1COC2(O1)CC34CC2C=CC3=C5C=CC=CC5=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)

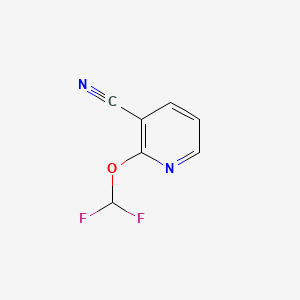

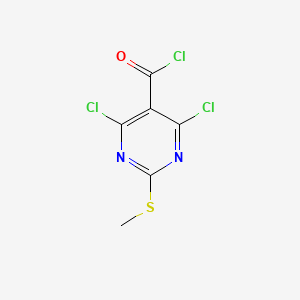
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
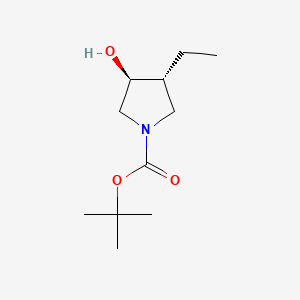
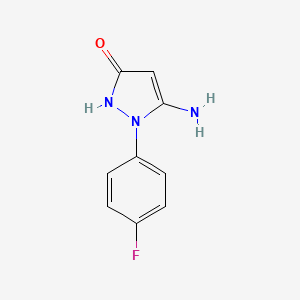
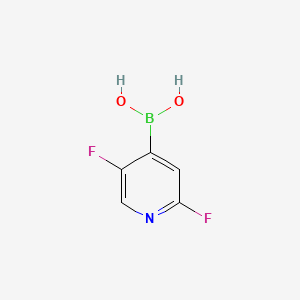
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
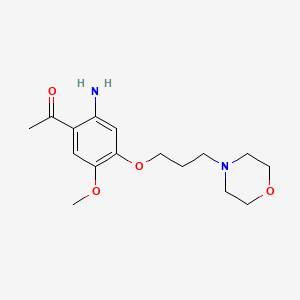
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
